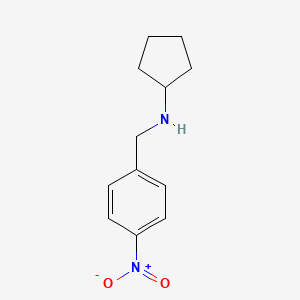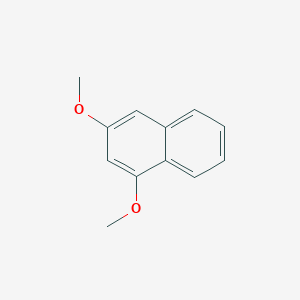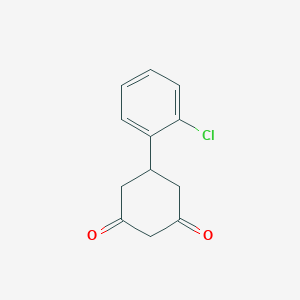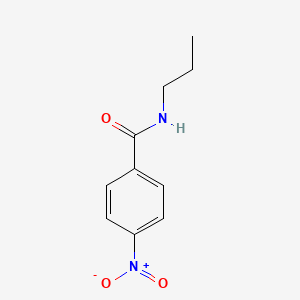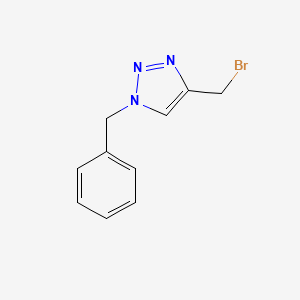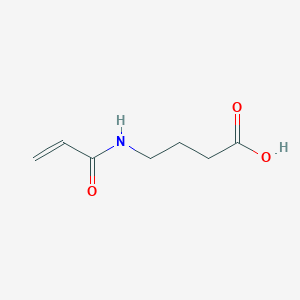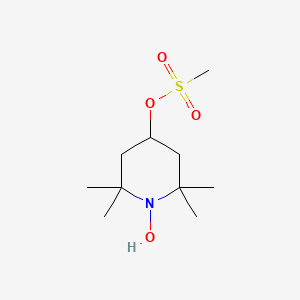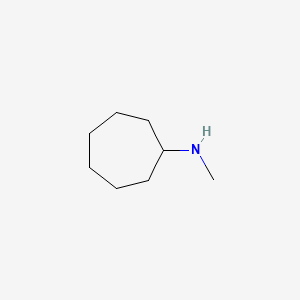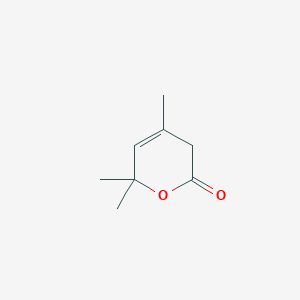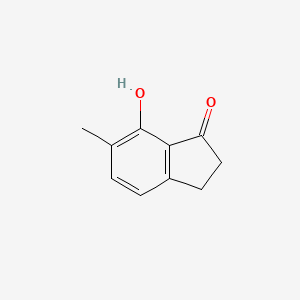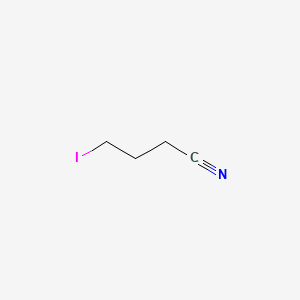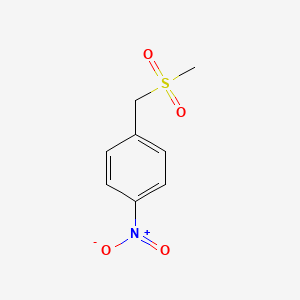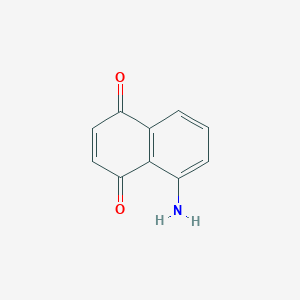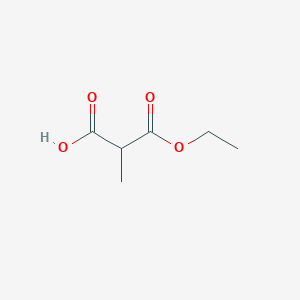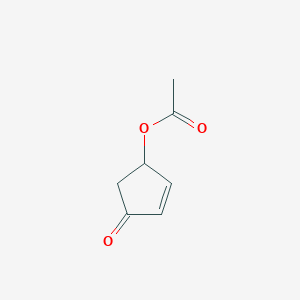
4-氧代环戊-2-烯-1-基乙酸酯
描述
“4-Oxocyclopent-2-en-1-yl acetate” is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 . It is also known by its CAS Number: 59995-48-1 . The compound appears as a white to yellow liquid .
Synthesis Analysis
The synthesis of “4-Oxocyclopent-2-en-1-yl acetate” involves several stages. One method involves the formation of a Michael adduct with thiophenol at the terminal double bond, Luche reduction of the keto group, alkaline hydrolysis of the ester function, and alkylation of the acid with propargyl bromide to obtain carboxy-protected cyclopentenol . The compound is then converted into ketosulfone by oxidation with the Dess–Martin reagent and then by treatment with 30% hydrogen peroxide .Physical And Chemical Properties Analysis
“4-Oxocyclopent-2-en-1-yl acetate” is a white to yellow liquid . It should be stored in a refrigerator . The compound is shipped at room temperature .科学研究应用
前列腺素合成
4-氧代环戊-2-烯-1-基乙酸酯:是合成交叉共轭环戊烯酮前列腺素的关键中间体。 这些化合物因其药理学特性而具有重要意义,包括其在炎症和平滑肌功能中的作用 .
抗炎剂的开发
该化合物的衍生物因其细胞毒性而被研究,这对于开发新的抗炎剂非常有价值。 这项研究在炎症起关键作用的疾病背景下尤其重要 .
生物活性分子的创造
这种化学物质作为天然产物中出现的生物活性分子的构建块。 它在化学反应中的多功能性使其成为在各种药物中创建复杂结构的宝贵资产 .
天然产物的全合成
研究人员已在复杂天然产物(如Hyppolachnin A)的全合成中使用4-氧代环戊-2-烯-1-基乙酸酯,该化合物具有潜在的治疗应用 .
对映选择性合成
该化合物用于对映选择性合成过程以生产目标分子的特定对映异构体。 这对于创建具有所需生物活性和更少副作用的药物至关重要 .
核苷类似物的制备
它作为制备核苷类似物的中间体,核苷类似物是抗病毒和抗癌药物的基本成分。 该化合物为合成具有嘧啶和嘌呤杂环的这些类似物提供了一种捷径 .
安全和危害
The safety information for “4-Oxocyclopent-2-en-1-yl acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P301, P301, P312, P330 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Relevant Papers Several papers were found related to “4-Oxocyclopent-2-en-1-yl acetate”. One paper describes the synthesis of propargyl (±)-(5-methylidene-4-oxopent-2-en-1-yl)acetate from a methoxycarbonyl precursor . Another paper discusses the use of a similar compound, methyl (S)- (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, in the synthesis of exomethylidenecyclopentenone core of cyclopentenone prostaglandins . A third paper discusses the UV-Curable Biobased Polyacrylates Based on a Multifunctional Monomer Derived from Furfural .
作用机制
Target of Action
The primary target of 4-Oxocyclopent-2-en-1-yl acetate is the SH groups of core proteins . This compound is a subunit of cross-conjugated cyclopentenone prostaglandins, which are known for their pharmacological importance .
Mode of Action
The compound interacts with its targets through a process called Michael addition . It breaks the cell barrier and forms covalent bonds with the SH groups of core proteins . This interaction leads to the loss of basic biochemical functions by the proteins, which is the manifestation of bioactivity .
Biochemical Pathways
The affected biochemical pathway involves the cross-conjugated cyclopentenone prostaglandins (CyPG) . The fragment of cross-conjugated exomethylidenecyclopentenone in CyPG is responsible for the anticancer activity . The compound’s action on this pathway leads to downstream effects such as triggering inflammatory processes and apoptosis .
Result of Action
The result of the compound’s action is the loss of basic biochemical functions by the proteins . This effect is due to the formation of covalent bonds with the SH groups of core proteins . The compound exhibits cytotoxic properties, making it potentially useful in cancer treatment .
属性
IUPAC Name |
(4-oxocyclopent-2-en-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCKAQVPQJWLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321812 | |
| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
768-48-9 | |
| Record name | NSC382124 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 4-Oxocyclopent-2-en-1-yl acetate in materials science?
A1: 4-Oxocyclopent-2-en-1-yl acetate (4CPA) shows promise as a building block for UV-curable biobased polymers. [] The molecule contains both a vinyl group and an internal double bond. While the vinyl group enables polymerization, the internal double bond facilitates UV-induced crosslinking through [2+2] photocyclodimerization. This dual functionality allows for the creation of functional biobased polymers with tunable properties.
Q2: How does the structure of 4-Oxocyclopent-2-en-1-yl acetate lend itself to the synthesis of nucleoside analogues?
A2: 4-Oxocyclopent-2-en-1-yl acetate serves as a valuable starting material for synthesizing nucleoside analogues due to its reactivity towards nucleophilic substitution. [, ] Pyrimidine and purine heterobases, like uracil, thymine, and adenine derivatives, can react with 4-Oxocyclopent-2-en-1-yl acetate, leading to the formation of 4-heterosubstituted cyclopentenone derivatives. These compounds share structural similarities with natural nucleosides, making them potentially interesting for antiviral drug development.
Q3: What is the significance of the antiviral activity observed for a 4-heterosubstituted cyclopentenone derivative?
A3: Research indicates that one 4-heterosubstituted cyclopentenone compound derived from 4-Oxocyclopent-2-en-1-yl acetate exhibits significant activity against the human papillomavirus (HPV). [, ] This finding highlights the potential of this compound class as antiviral agents and warrants further investigation into their mechanism of action and therapeutic potential.
Q4: Have there been any computational studies on 4-Oxocyclopent-2-en-1-yl acetate derivatives?
A4: Yes, first-principles quantum mechanical simulations have been employed to study the photodimerization mechanism of 4-Oxocyclopent-2-en-1-yl acetate. [] These simulations provided insights into the energetics and predicted chemical shifts, enabling the identification of both head-to-head and head-to-tail dimers formed during the photodimerization process. This computational data supported the experimental observations from NMR analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

